N-[4-(dipropylsulfamoyl)phenyl]-3-iodobenzamide
Description
N-[4-(dipropylsulfamoyl)phenyl]-3-iodobenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an iodinated benzamide moiety. The unique structural features of this compound make it a subject of interest for researchers exploring its biological and chemical properties.
Properties
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23IN2O3S/c1-3-12-22(13-4-2)26(24,25)18-10-8-17(9-11-18)21-19(23)15-6-5-7-16(20)14-15/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBGZZCBKCEODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-3-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 4-(dipropylsulfamoyl)aniline, which is then subjected to iodination and subsequent amidation reactions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-[4-(dipropylsulfamoyl)phenyl]-3-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to yield amines.
Coupling Reactions: The phenyl ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions include substituted benzamides, sulfonic acids, and biaryl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(dipropylsulfamoyl)phenyl]-3-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids . This inhibition can reduce inflammation and provide therapeutic benefits in conditions like arthritis .
Comparison with Similar Compounds
- N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide
- N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide
- N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide
Comparison: Compared to similar compounds, N-[4-(dipropylsulfamoyl)phenyl]-3-iodobenzamide exhibits unique properties due to the presence of the iodine atom, which can enhance its reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
